(3-methyl-1-benzofuran-7-yl)methanol (3-methyl-1-benzofuran-7-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1781671-37-1
VCID: VC12022721
InChI: InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3
SMILES: CC1=COC2=C(C=CC=C12)CO
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

(3-methyl-1-benzofuran-7-yl)methanol

CAS No.: 1781671-37-1

Cat. No.: VC12022721

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(3-methyl-1-benzofuran-7-yl)methanol - 1781671-37-1

Specification

CAS No. 1781671-37-1
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (3-methyl-1-benzofuran-7-yl)methanol
Standard InChI InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3
Standard InChI Key UIZTUYXDUIGXOH-UHFFFAOYSA-N
SMILES CC1=COC2=C(C=CC=C12)CO
Canonical SMILES CC1=COC2=C(C=CC=C12)CO

Introduction

Structural Elucidation and Nomenclature

The IUPAC name (3-methyl-1,3-dihydro-2-benzofuran-1-yl)methanol (PubChem CID: 171520594) corresponds to a partially saturated benzofuran scaffold . Key structural features include:

  • A 1,3-dihydro-2-benzofuran core, where the furan ring is saturated at positions 1 and 3.

  • A methyl group (-CH3) at position 3 of the dihydrofuran ring.

  • A hydroxymethyl group (-CH2OH) at position 1 of the fused benzene ring.

The molecular formula is C10H12O2 (molecular weight: 164.20 g/mol) . The SMILES notation CC1C2=CC=CC=C2C(O1)CO and InChIKey FSOWVZIKTMQOET-UHFFFAOYSA-N confirm the connectivity and stereochemistry .

Synthetic Strategies for Benzofuran Derivatives

While no direct synthesis of (3-methyl-1-benzofuran-7-yl)methanol is documented, analogous routes from patents and catalytic methods provide actionable insights:

Cyclization of Propanol Derivatives

A patent describes the synthesis of dihydrobenzofurans via Jones reagent oxidation of propanols to carboxylic acids, followed by AlCl3/PCl5-mediated cyclization and NaBH4 reduction (yields: 60–85%) . For example:

  • Oxidation: 3-(3-Fluorophenoxy)propanol → 3-(3-Fluorophenoxy)propanecarboxylic acid.

  • Cyclization: Acid → 3,4-Dihydro-7-substituted-2H-1-benzopyran-4-one.

  • Reduction: Ketone → 3,4-Dihydro-7-substituted-4-hydroxy-2H-1-benzopyran .

Palladium–Copper Catalyzed Coupling

A review highlights Pd/Cu-catalyzed intramolecular cyclization of iodophenols and alkynes to form benzofurans (yields: 84–91%) . Key steps:

  • C–H activation at the phenol oxygen.

  • Alkyne insertion to form the furan ring.

  • Reductive elimination to yield the benzofuran core .

Lewis Acid-Mediated Propargylation

Using In(OTf)3, propargyl alcohols and dicarbonyl compounds undergo propargylation-cyclization to benzofurans (yields: 75–91%) . This method is effective for introducing methyl and hydroxymethyl groups regioselectively.

Physicochemical Properties

Data from PubChem and analogous compounds reveal:

PropertyValue/DescriptionSource
Molecular Weight164.20 g/mol
Boiling PointEstimated 280–300°C (extrapolated)-
SolubilityModerate in polar solvents (e.g., MeOH)
Melting PointNot reported; similar compounds: 80–170°C
LogP~2.1 (predicted)-

The hydroxymethyl group enhances hydrophilicity compared to non-polar benzofurans, making it suitable for aqueous-phase reactions .

Spectroscopic Characterization

While experimental data for the target compound is scarce, inferred spectral profiles include:

  • 1H NMR:

    • δ 1.3–1.5 ppm (3H, singlet, -CH3).

    • δ 3.6–4.2 ppm (2H, multiplet, -CH2OH).

    • δ 6.8–7.4 ppm (4H, aromatic protons) .

  • IR: Broad peak ~3200 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=C aromatic) .

Challenges and Future Directions

  • Stereochemical Control: Partial saturation in the dihydrofuran ring complicates enantioselective synthesis.

  • Scalability: Current methods (e.g., Pd catalysis) require cost-effective alternatives for industrial production.

  • Biological Profiling: Toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

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